6-(Bromomethyl)quinoxaline
Overview
Description
6-(Bromomethyl)quinoxaline (6-BMQ) is an organic compound belonging to the quinoxaline family. It is a brominated derivative of quinoxaline and is used in a variety of applications, including scientific research, lab experiments, and other industrial purposes. 6-BMQ is a highly reactive compound and is known for its ability to bind to a wide range of substrates. This makes it an attractive compound for researchers and scientists to study.
Scientific Research Applications
Antimicrobial Activity
6-(Bromomethyl)quinoxaline derivatives demonstrate significant antimicrobial activities. For instance, Ishikawa et al. (2012) synthesized derivatives of 2,3-bis(bromomethyl)quinoxaline with varying substituents, revealing notable antibacterial and antifungal activities. Derivatives with specific groups at the 6-position showed heightened activity against Gram-positive bacteria and a broad antifungal activity spectrum (Ishikawa, Sugiyama, Kurita, & Yokoyama, 2012).
Anticancer and Antiviral Properties
Shibinskaya et al. (2010) synthesized 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, revealing their low toxicity and potent interferon-inducing and antiviral properties. These compounds were found effective in inhibiting viral activity and demonstrated potential as antiviral agents (Shibinskaya et al., 2010).
Therapeutic Uses in Medicinal Chemistry
Quinoxaline derivatives are critical in drugs treating various diseases, including cancer and infectious diseases. Khatoon and Abdulmalek (2021) highlighted the importance of quinoxaline in medicinal chemistry, emphasizing its diverse therapeutic uses and the development of cost-effective synthetic routes (Khatoon & Abdulmalek, 2021).
Synthesis and Characterization for Various Applications
Liu et al. (2020) focused on the synthesis of quinoxaline derivatives for pesticidal activities. They found that these derivatives exhibited herbicidal, fungicidal, and insecticidal activities, indicating the broad potential of quinoxaline derivatives in agricultural applications (Liu et al., 2020).
Mechanism of Action
Target of Action
It’s known that quinoxaline derivatives, which 6-(bromomethyl)quinoxaline belongs to, possess a broad spectrum of biological activities . This suggests that this compound may interact with multiple targets in the cell.
Mode of Action
It’s known that quinoxaline derivatives have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the quinoxaline derivative interacts with a metal catalyst, such as palladium, in a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in sm cross-coupling reactions , it can be inferred that this compound may influence pathways involving carbon-carbon bond formation.
Result of Action
It’s known that quinoxaline derivatives exhibit a broad spectrum of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the success of sm cross-coupling reactions, in which quinoxaline derivatives can be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound may be influenced by the reaction conditions and the presence of other functional groups.
Safety and Hazards
Future Directions
Quinoxalines have been found to possess a diverse range of biological activities, making them a crucial component in drugs used to treat various conditions. Due to their importance, tremendous efforts have been dedicated to finding more efficient approaches toward the synthesis of quinoxaline rings . The focus of future developments is on the key sustainable approaches of pharmaceutical industries .
properties
IUPAC Name |
6-(bromomethyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLZDWGHHYSKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436779 | |
Record name | 6-(bromomethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53967-21-8 | |
Record name | 6-(bromomethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(bromomethyl)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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